2-cyano-N-(2,5-dimethoxyphenyl)acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-cyano-N-(2,5-dimethoxyphenyl)acetamide involves the reaction of 2,5-dimethoxyaniline with acetyl chloride in the presence of a base, followed by a reaction with sodium cyanide or hydrogen cyanide . The reaction conditions typically include:
Step 1: Reacting 2,5-dimethoxyaniline with acetyl chloride in the presence of a base such as pyridine or triethylamine.
Step 2: Reacting the resulting intermediate with sodium cyanide or hydrogen cyanide to form the final product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(2,5-dimethoxyphenyl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano group.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride may be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted derivatives of the original compound.
Scientific Research Applications
2-cyano-N-(2,5-dimethoxyphenyl)acetamide is primarily used in scientific research, particularly in the field of proteomics . Its applications include:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Employed in studies involving protein interactions and modifications.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The specific mechanism of action for 2-cyano-N-(2,5-dimethoxyphenyl)acetamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its use. Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
2-cyanoacetamide: A simpler analog with the molecular formula C3H4N2O.
2-cyano-N-[1-(3,4-dimethylphenyl)ethyl]acetamide: A related compound with a different substitution pattern.
Uniqueness
2-cyano-N-(2,5-dimethoxyphenyl)acetamide is unique due to the presence of both the cyano and 2,5-dimethoxyphenyl groups, which confer specific chemical properties and reactivity. This makes it particularly useful in specialized research applications, especially in the field of proteomics .
Properties
IUPAC Name |
2-cyano-N-(2,5-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-15-8-3-4-10(16-2)9(7-8)13-11(14)5-6-12/h3-4,7H,5H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFAQZPGKBJSKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407726 |
Source
|
Record name | 2-cyano-N-(2,5-dimethoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113604-07-2 |
Source
|
Record name | 2-cyano-N-(2,5-dimethoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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